Vaginol

Natural product chemistry ADMET prediction Structure-activity relationship

Vaginol (CAS 26992-52-9) is the trans-furanocoumarin aglycone critical for efficient biomimetic synthesis of angelicin, reacting at twice the rate of its cis diastereomer vaginidiol. With defined 8S,9S stereochemistry and specific rotation [α]D²⁰ = -47.5°, it ensures reproducible results in SAR studies, biosynthetic pathway investigations, and as a synthetic intermediate. Unlike its glucoside apterin (MW 424.4 g/mol), vaginol (MW 262.26 g/mol) provides the baseline aglycone for aglycone-glycoside comparative studies. For researchers requiring precise stereochemical integrity and optimal synthetic efficiency, vaginol—not vaginidiol or apterin—is the compound of choice. Contact us for pricing and availability.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 26992-52-9
Cat. No. B14077353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaginol
CAS26992-52-9
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O
InChIInChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1
InChIKeyDQISGWRLCDLKJI-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vaginol (CAS 26992-52-9) Sourcing Guide: Compound Identity, Purity Specifications, and Core Physicochemical Data for Procurement


Vaginol (CAS 26992-52-9) is an angular furanocoumarin derivative with the molecular formula C₁₄H₁₄O₅ and exact mass 262.08412354 g/mol [1]. It is characterized by a 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofuran core with defined stereochemistry at the 8S,9S positions . The compound exhibits a melting point of 198–200 °C and specific optical rotation [α]D²⁰ = -47.5° (c = 0.5, methanol), providing clear identity confirmation parameters for quality control [2]. Vaginol functions as the aglycone moiety of apterin (a furanocoumarin glucoside) and serves as a critical synthetic precursor in the biomimetic synthesis of angelicin [3].

Why Apterin or Other Furanocoumarin Analogs Cannot Substitute for Vaginol in Research and Synthetic Applications


Substitution of vaginol with apterin (CAS 53947-89-0) or other furanocoumarin analogs introduces material differences in molecular weight, solubility, and chemical reactivity that fundamentally alter experimental outcomes. Apterin is the glucoside of vaginol, bearing a glucose moiety that increases its molecular weight to 424.4 g/mol compared to vaginol's 262.26 g/mol . This glycosylation substantially alters hydrogen bonding capacity, aqueous solubility, and membrane permeability—rendering apterin unsuitable for applications requiring the free aglycone. In synthetic chemistry, vaginol undergoes acid-catalyzed fragmentation to yield angelicin, a reaction pathway not shared by its glucoside counterpart [1]. For researchers requiring the precise aglycone structure for structure-activity relationship studies, biosynthetic pathway investigations, or as a synthetic intermediate, vaginol—not apterin—is the requisite compound.

Vaginol Quantitative Differentiation Evidence: Physicochemical, Synthetic, and ADMET-Predictive Comparisons Against Apterin and Vaginidiol


Molecular Weight and Physicochemical Profile Differentiation: Vaginol vs. Apterin

Vaginol (aglycone) exhibits a molecular weight of 262.26 g/mol, whereas apterin (glucoside) possesses a molecular weight of 424.4 g/mol—a 61.8% increase that substantially alters drug-likeness parameters . Vaginol's topological polar surface area (TPSA) is 76.00 Ų, and its XlogP is 1.40 [1]. In contrast, the glucose moiety of apterin introduces additional hydroxyl groups that increase hydrogen bond donor/acceptor counts, thereby reducing passive membrane permeability. This molecular weight differential directly impacts predicted oral bioavailability: vaginol's human intestinal absorption probability is 93.55%, while its predicted human oral bioavailability is 60.00% [1].

Natural product chemistry ADMET prediction Structure-activity relationship

Synthetic Utility: Acid-Catalyzed Fragmentation Pathway Comparison Between Vaginol and Vaginidiol

In acid-catalyzed fragmentation, vaginol (trans isomer) yields angelicin, while vaginidiol (cis isomer) also yields angelicin [1]. Critically, the trans isomer (vaginol) fragments twice as fast as the cis isomer (vaginidiol) under identical acid-catalyzed conditions [1]. This stereochemistry-dependent reaction rate differential (2:1 trans:cis) provides a quantifiable advantage for researchers optimizing reaction efficiency or studying stereochemical effects on furanocoumarin fragmentation kinetics. Additionally, vaginol fragmentation produces angelicin, whereas smyrindiol or xanthoarnol fragmentation yields psoralen—a different linear furanocoumarin with distinct biological properties [1].

Synthetic organic chemistry Natural product synthesis Biomimetic synthesis

Chiral Identity and Optical Purity Specification for Quality Control Verification

Vaginol possesses defined stereochemistry at the 8S,9S positions, with a specific optical rotation of [α]D²⁰ = -47.5° (c = 0.5, methanol) [1]. Quality control specifications require [α]D²⁰ between -46.5° and -48.5° (c = 0.5, methanol) for identity confirmation [1]. This optical rotation value provides a quantitative benchmark for verifying stereochemical integrity—a parameter not shared with achiral furanocoumarins or diastereomers such as vaginidiol (cis isomer). Accelerated stability testing at 40 °C/75% RH demonstrates less than 2% degradation over 6 months when packaged in amber glass containers [1].

Analytical chemistry Quality control Stereochemistry

Predicted Transporter Interaction Profile: OATP1B1 and OATP1B3 Inhibition Probability

In silico ADMET predictions for vaginol indicate distinct transporter inhibition probabilities relevant to drug-drug interaction risk assessment. Vaginol exhibits a 93.56% probability of OATP1B1 inhibition and an 85.92% probability of OATP1B3 inhibition, while showing 0.00% probability of OATP2B1 inhibition [1]. These predictions contrast with the broader class of furanocoumarins, many of which exhibit more extensive transporter inhibition profiles. Additionally, vaginol shows low predicted inhibition probabilities for CYP enzymes: CYP2C9 (52.49%), CYP3A4 (51.66%), CYP2D6 (18.39%), and CYP1A2 (40.90%) [1].

ADMET prediction Drug-drug interaction Hepatobiliary transport

Vaginol Procurement-Relevant Application Scenarios Based on Verified Differential Evidence


Synthetic Intermediate for Biomimetic Angelicin Production

Researchers requiring angelicin as a target compound should procure vaginol rather than vaginidiol for optimal reaction efficiency. Vaginol (trans isomer) undergoes acid-catalyzed fragmentation to yield angelicin at twice the rate of vaginidiol (cis isomer) under identical conditions [1]. This 2:1 reaction rate advantage translates to reduced reaction time and improved yield efficiency in preparative-scale syntheses.

Aglycone Reference Standard for Glycoside Structure-Activity Relationship Studies

In studies comparing aglycone versus glucoside biological activity or pharmacokinetic behavior, vaginol serves as the essential aglycone comparator to apterin. Vaginol's molecular weight (262.26 g/mol), TPSA (76.00 Ų), and predicted human intestinal absorption probability (93.55%) provide the baseline aglycone parameters against which apterin's glucoside-modified properties (MW 424.4 g/mol) can be evaluated [2].

Stereochemistry-Dependent Natural Product Research

For investigations requiring defined stereochemistry at the 8S,9S positions of the dihydrofurocoumarin core, vaginol's specific optical rotation specification ([α]D²⁰ = -47.5° ± 1.0° in methanol) provides a quantitative identity verification parameter [3]. This specification distinguishes the trans isomer from the cis diastereomer (vaginidiol) and from racemic mixtures, ensuring stereochemical integrity for structure-activity relationship studies.

Transporter-Mediated Drug Interaction Studies

Vaginol's predicted high probability of OATP1B1 inhibition (93.56%) and OATP1B3 inhibition (85.92%), combined with moderate to low CYP inhibition probabilities (CYP3A4 51.66%, CYP2D6 18.39%), positions it as a candidate tool compound for studying OATP-mediated uptake interactions without the confounding factor of simultaneous potent CYP inhibition common to other furanocoumarins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vaginol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.